Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a methyl group at position 3, a 2-phenylacetamido moiety at position 5, and an ethyl ester at position 2. Thiophene derivatives are particularly valued for their electronic properties and bioactivity, often serving as intermediates in synthesizing pharmaceuticals or functional materials .
The synthesis of such compounds typically involves cyclization reactions or functionalization of preformed thiophene cores. For example, analogous derivatives like ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate are synthesized via acetylation and boron trifluoride-mediated reactions, yielding products with distinct substituent patterns .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(2-phenylacetyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-20-16(19)15-11(2)9-14(21-15)17-13(18)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHKXAVIZKGUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced through an amide formation reaction, where phenylacetic acid is reacted with an appropriate amine under dehydrating conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated thiophene derivatives
Scientific Research Applications
Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The presence of electron-withdrawing groups (e.g., cyano, chloroacetamido) enhances reactivity in cross-coupling reactions or biological targeting . Bulky substituents like 2-phenylacetamido or dichlorophenyl groups may improve lipophilicity, impacting membrane permeability in drug design .
Synthetic Yields: Ethyl 4-cyano-3-[(ethoxymethylene)amino]-5-(phenylamino)thiophene-2-carboxylate is synthesized with a moderate yield (54%), reflecting challenges in introducing multiple functional groups .
Biological Relevance: Halogenated derivatives (e.g., chloroacetamido, dichlorophenyl) are often explored for antimicrobial or anticancer activity due to their electrophilic reactivity .
Pharmacological Potential
- Thienopyrimidine Precursors: Derivatives with cyano and ethoxymethyleneamino groups serve as intermediates for thienopyrimidines, which exhibit kinase inhibitory activity .
- Antimicrobial Agents : Chloro-substituted analogues show promise in preliminary antimicrobial assays, likely due to halogen-induced membrane disruption .
Biological Activity
Introduction
Ethyl 3-methyl-5-(2-phenylacetamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivative class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.
Chemical Structure
The compound features a thiophene ring substituted with a phenylacetamido group and an ethyl ester, which contributes to its biological activity. The general structure can be represented as follows:
Synthesis
The synthesis typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing the Gewald reaction, where sulfur condenses with an α-methylene carbonyl compound and an α-cyano ester.
- Amide Formation : Reacting phenylacetic acid with an amine under dehydrating conditions to introduce the phenylacetamido group.
- Esterification : Converting the carboxylic acid to the ethyl ester using ethanol in the presence of an acid catalyst.
This compound exhibits various biological effects through its interaction with multiple molecular targets. The compound's mode of action includes:
- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
- Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind to specific receptors, influencing various biochemical pathways.
Biological Effects
The compound has been associated with several biological activities:
- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation through various pathways.
- Anti-inflammatory Properties : Shown effectiveness in reducing inflammation in preclinical models.
- Antimicrobial Activity : Exhibits activity against a range of bacterial strains, including resistant strains like MRSA .
Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was found to possess significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, particularly against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 3.90 | Staphylococcus aureus |
| This compound | >100 | Escherichia coli |
Anticancer Properties
Research has indicated that this compound can induce apoptosis in cancer cells. In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison was made with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Methyl 3-methyl-5-(2-thienyl)acetamido thiophene-2-carboxylate | Moderate | Low |
This table illustrates that while this compound shows high anticancer activity, other derivatives may exhibit varying levels of efficacy against microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
